1-(Piperidin-4-yl)imidazolidin-2-one is a synthetic compound notable for its unique structural features, which include a piperidine moiety and an imidazolidin-2-one framework. This compound has attracted attention due to its potential biological activities, including antimicrobial and anticancer properties. The presence of the piperidine ring enhances its pharmacological profile, making it a candidate for various therapeutic applications.
This compound can be classified under the category of imidazolidinones, which are five-membered heterocycles containing both nitrogen and carbon atoms. Specifically, 1-(Piperidin-4-yl)imidazolidin-2-one combines the piperidine structure with that of imidazolidinone, allowing for diverse chemical reactivity and biological interactions. The synthesis of this compound typically involves reactions between α-dicarbonyl compounds and ureas or related derivatives in an acid-catalyzed environment, leading to the formation of imidazolidin-2-one structures .
The synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one can be achieved through several methods, primarily involving the reaction of α-dicarbonyl compounds with piperidine derivatives. Commonly utilized reagents include ureas or isocyanates, which facilitate the formation of the imidazolidinone structure.
Technical Details:
The molecular weight of 1-(Piperidin-4-yl)imidazolidin-2-one is approximately 177.24 g/mol. Its melting point typically ranges around 90–95 °C, indicating its solid state at room temperature.
1-(Piperidin-4-yl)imidazolidin-2-one participates in various chemical reactions due to its functional groups. Key reactions include:
Technical Details: Reaction conditions such as temperature, solvent choice, and concentration play crucial roles in determining the outcome and efficiency of these reactions .
Data from various studies indicate that modifications in the structure can significantly impact its interaction profile with biological targets .
1-(Piperidin-4-yl)imidazolidin-2-one is characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation if exposed to moisture or air over extended periods.
Relevant data includes:
1-(Piperidin-4-yl)imidazolidin-2-one has potential applications in various scientific fields:
The synthesis of 1-(piperidin-4-yl)imidazolidin-2-one derivatives relies on sequential functionalization strategies. A representative approach involves coupling N-Boc-protected piperidine-4-carboxylic acid with imidazolidin-2-one precursors under peptide-coupling conditions. Hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) facilitate amide bond formation in dichloromethane, with diisopropylethylamine as base, achieving yields of 68–82% . Subsequent acidic deprotection (10% trifluoroacetic acid in dichloromethane) liberates the piperidine nitrogen for further modifications.
Alternative routes employ nucleophilic substitution on 4-chloro-N-(imidazolidin-2-on-1-yl)piperidine intermediates. Reaction with benzyl bromides under reflux in acetonitrile with triethylamine affords N-benzyl derivatives like 1-(1-benzylpiperidin-4-yl)imidazolidin-2-one (CAS 280141-74-4) in 75–89% yield . This method enables rapid diversification of the piperidine nitrogen with arylalkyl or heteroarylalkyl groups.
Table 1: Representative Multi-Step Synthesis Yields
Target Compound | Key Synthetic Step | Yield (%) | |
---|---|---|---|
1-(Piperidin-4-yl)imidazolidin-2-one | HBTU/HOBt-mediated coupling | 82 | |
1-(1-Benzylpiperidin-4-yl)imidazolidin-2-one | Alkylation with benzyl bromide | 89 | |
α-Fluoro-β,γ-diamino derivatives | Nucleophilic addition to fluoroallenoates | 41–57 | [2] |
Chiral piperidine-imidazolidinone hybrids are synthesized via phosphine-catalyzed [4+2] annulation. C2-symmetric chiral phosphepine catalysts (e.g., (R,R)-1-ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one derivatives) mediate asymmetric allene-imine cyclizations. This annulation constructs enantiomerically enriched tetrahydropyridine intermediates with >90% ee, which are subsequently hydrogenated and functionalized to chiral 4-piperidylimidazolidinones .
Diastereoselective approaches leverage α-fluoroallenoate substrates. In situ-generated N-chloroamines undergo iodamine-activated addition to electron-deficient allenes, followed by stereocontrolled hydride reduction (NaBH3CN, −20°C). The polar Felkin-Anh model governs facial selectivity, affording syn-α-fluoro-β,γ-diamino esters with 8:1 diastereomeric ratios [2].
Pharmacophore hybridization integrates the 1-(piperidin-4-yl)imidazolidin-2-one scaffold with bioactive motifs through rational linkage. A prominent example merges the NLRP3-inhibiting acrylic acid derivative INF39 with the benzo[d]imidazol-2-one fragment of HS203873. Synthetic steps include:
This yields hybrid inhibitors (e.g., compound 1 in ) showing enhanced NLRP3 inflammasome blockade. Analogous strategies conjugate the core with hydrazinophenyl groups via N-arylation, producing intermediates like 1-(4-hydrazinophenyl)imidazolidin-2-one hydrochloride (CAS 1187928-08-0) for anti-inflammatory applications [5].
Solid-supported synthesis enables rapid diversification of 1-(piperidin-4-yl)imidazolidin-2-one libraries. Rink amide resin serves as the anchor, with immobilization occurring via:
Table 2: Solid-Phase Synthesis Parameters
Resin Type | Loading Capacity (mmol/g) | Cyclization Time (hr) | Average Purity (%) |
---|---|---|---|
Rink amide MBHA | 0.7 | 12 | 85 |
Wang resin | 0.5 | 18 | 78 |
Post-cyclization, on-resin functionalization includes:
Cleavage with trifluoroacetic acid/water (95:5) liberates products for HPLC purification, generating libraries of 50–100 analogs for biological screening. This approach facilitates exploration of N1-imidazolidinone and N4-piperidine substituent effects on target engagement [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9